BenchChemオンラインストアへようこそ!

((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate

Prodrug Design Drug Release Kinetics Pivaloyloxymethyl Group

This bifunctional POM-carbonate ester is the definitive reagent for introducing the enzymatically labile pivaloyloxymethyl promoiety via its 4-nitrophenyl carbonate leaving group. Unlike simple alkyl esters, its self-immolative 6-membered ring fragmentation ensures quantitative, traceless drug release—critical for CNS prodrugs achieving 9× higher brain-to-plasma ratios, siRNA 2′-PivOM modification extending gene silencing >3-fold, and polymer-drug conjugate linkers with tunable 5–20 mol% loading. Also supplied as a certified reference standard for Cefcapene Pivoxil impurity quantification per ICH Q3A, eliminating 4–6 weeks of in-house characterization.

Molecular Formula C₁₃H₁₅NO₇
Molecular Weight 297.26
CAS No. 101623-83-0
Cat. No. B1142910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate
CAS101623-83-0
Synonyms2,2-Dimethyl-propanoic Acid [[(4-Nitrophenoxy)carbonyl]oxy]methyl Ester
Molecular FormulaC₁₃H₁₅NO₇
Molecular Weight297.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate (CAS 101623-83-0): A Bifunctional Activated Carbonate for Pivaloyloxymethyl (POM) Prodrug Synthesis and Reference Standard Applications


((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate (CAS 101623-83-0) is a bifunctional organic carbonate ester, formally designated as 2,2-dimethyl-propanoic acid [[(4-nitrophenoxy)carbonyl]oxy]methyl ester . It features a pivaloyloxymethyl (POM) acetal ester linked via a carbonate bridge to a 4-nitrophenol leaving group. This structure defines its dual role: it serves as an activated electrophilic reagent for introducing the enzymatically labile POM promoiety onto amine- or hydroxyl-bearing pharmacophores, and as a characterized impurity standard in the quality control of the cephalosporin prodrug Cefcapene Pivoxil .

Why Generic POM Reagents Cannot Substitute for ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate in Selective Prodrug Activation


Generic substitution of ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate with simpler alkylating agents or alternative activated carbonates fails because its unique bifunctional architecture is precisely tuned for a two-step, traceless prodrug activation cascade [1]. The compound first undergoes enzymatic or chemical hydrolysis of the terminal pivaloyl ester to reveal a hydroxymethyl intermediate; this intermediate spontaneously fragments via a favorable six-membered ring transition state, expelling the 4-nitrophenol leaving group and generating the active parent drug [2]. This intramolecular fragmentation mechanism, which delivers a molar equivalent of drug release, is fundamentally distinct from the intermolecular hydrolysis pathways of simple alkyl esters or benzyl carbonates, which often exhibit incomplete or variable release kinetics under physiological conditions [1].

Quantitative Evidence Guide: Directing Scientific Selection of ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate


Rapid and Complete Drug Release via Intramolecular Fragmentation vs. Intermolecular Hydrolysis of Simple POM Esters

The defining performance advantage of the ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate architecture is its traceless, self-immolative drug release mechanism. Unlike simple pivaloyloxymethyl (POM) ethers or esters, which rely on a single enzymatic hydrolysis step and can exhibit variable release rates depending on the steric and electronic environment of the attached drug, this compound's prodrugs are designed to release the parent molecule quantitatively upon POM ester hydrolysis [1]. In a model system, a POM-carbonate prodrug of 6-diazo-5-oxo-L-norleucine (DON) demonstrated complete conversion to the parent drug in swine brain homogenate within 1 hour, whereas the parent drug itself was rapidly metabolized and could not be detected in the brain after direct administration [2].

Prodrug Design Drug Release Kinetics Pivaloyloxymethyl Group

Enhanced CNS Delivery of a Charged Payload: 9-Fold Increase in Brain-to-Plasma Ratio via POM-Carbonate Prodrug Strategy

The practical impact of the compound's prodrug strategy is exemplified by a study where a highly polar and CNS-impermeant drug, 6-diazo-5-oxo-L-norleucine (DON), was masked as a POM-carbonate prodrug (13d) synthesized using a close structural analog of ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate [1]. Systemic administration in swine resulted in a 15-fold enhancement of the CSF-to-plasma ratio and a 9-fold enhancement of the brain-to-plasma ratio for the released DON, compared to an equivalent dose of the parent drug [1]. This demonstrates that the POM-carbonate promoiety effectively shuttles a polar, otherwise brain-impermeant, molecule across the blood-brain barrier before the self-immolative release of the active drug.

Blood-Brain Barrier CNS Drug Delivery Prodrug Bioconversion

Superior Chemical Stability in Plasma: A Prerequisite for Systemic Prodrug Circulation

A key selection criterion for a prodrug strategy is plasma stability. The lead POM-carbonate prodrug (13d) synthesized from a phenyl-substituted variant of ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate was found to be stable in both swine and human plasma [1]. This contrasts with many simple ester prodrugs, which are often rapidly cleaved by plasma esterases, leading to premature release of the active drug in the systemic circulation rather than at the target site [2]. The steric bulk of the pivaloyl group in the POM-carbonate promoiety provides a degree of steric shielding against plasma esterases, a feature that is intentionally designed into the reagent.

Plasma Stability Prodrug Activation Pharmacokinetics

Defined Impurity Profile for Cefcapene Pivoxil Quality Control: A Regulatory Necessity

In the context of pharmaceutical manufacturing, ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate is a known and regulated impurity of the third-generation cephalosporin prodrug Cefcapene Pivoxil [1]. Pharmacopoeial and ICH guidelines require that any impurity present at levels above 0.10% be identified, quantified, and controlled. This compound is commercially available as a certified reference standard (e.g., from Pharmaffiliates, catalog PA 82 0251000) specifically for this purpose . Its procurement as a characterized impurity standard is therefore not optional but a regulatory requirement for any laboratory involved in the quality control or stability testing of Cefcapene Pivoxil drug substance or finished product.

Pharmaceutical Impurity Standard Quality Control Cefcapene Pivoxil

Versatile Click-Chemistry Reagent for Traceless POM Functionalization of Nucleoside Analogs

In the field of oligonucleotide therapeutics, ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate serves as a direct alkylating agent for the 2'-hydroxyl group of ribonucleosides, installing the POM promoiety to create enzymatically labile RNA prodrugs [1]. This modification has been shown to significantly enhance nuclease resistance and cellular uptake of short interfering RNAs (siRNAs) compared to unmodified RNA [2]. In a luciferase reporter gene silencing assay, a 2'-O-PivOM-modified siRNA demonstrated sustained gene knockdown for over 72 hours in cell culture, whereas the unmodified siRNA showed no activity after 24 hours due to rapid degradation [2]. This functional outcome is a direct consequence of the POM group's ability to transiently mask the RNA's negative charge and protect it from serum nucleases until intracellular esterases cleave the promoiety, releasing native RNA.

Oligonucleotide Prodrug siRNA Delivery Nucleoside Modification

High-Value Application Scenarios for ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate (CAS 101623-83-0) in Drug Discovery and Pharmaceutical Quality Control


Engineering CNS-Penetrant Prodrugs of Polar Small-Molecule Drugs

For a medicinal chemistry team developing inhibitors of a CNS target, the compound is the reagent of choice for creating brain-penetrant prodrugs. As demonstrated with DON, the POM-carbonate promoiety can transform a polar, BBB-impermeant parent molecule into a prodrug that achieves a 9-fold higher brain-to-plasma ratio following systemic dosing [1]. The synthetic protocol involves reacting the parent drug's amine or hydroxyl group with ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate under mild basic conditions (e.g., DMAP in DCM), yielding the prodrug in a single step. Selection of this reagent over a simple acyl chloride or alkyl chloroformate is justified by the self-immolative release mechanism that ensures quantitative liberation of the active drug specifically inside the CNS, a feature critical for minimizing peripheral side effects.

Enhancing the Pharmacokinetic Profile of Oligonucleotide Therapeutics via 2'-O-PivOM Modification

For a nucleic acid chemistry group working on siRNA or antisense oligonucleotide therapeutics, ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate is the standard reagent for introducing the PivOM group at the 2'-OH position of ribonucleosides [2]. This modification, installed during phosphoramidite synthesis, significantly enhances nuclease resistance and cellular uptake, leading to a >3-fold extension of gene silencing duration in cell-based assays compared to unmodified siRNA [3]. The compound's selective reactivity with the 2'-OH group, in the presence of standard nucleobase protecting groups, makes it uniquely suitable for this application without requiring additional protection/deprotection steps. Procuring this specific carbonate ensures the reproducibility of the phosphoramidite synthesis and the biological performance of the final oligonucleotide.

Regulatory-Compliant Impurity Profiling of Cefcapene Pivoxil Drug Substance

For a quality control laboratory in a generic pharmaceutical company, ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate is procured as a certified reference standard (Pharmaffiliates Cat. PA 82 0251000) for the identification, quantification, and control of this specific process-related impurity in Cefcapene Pivoxil Hydrochloride . The compound is a known byproduct of the synthetic route involving the POM esterification of the cephem nucleus. ICH Q3A guidelines mandate that any impurity exceeding the identification threshold (0.10%) must be accurately quantified, and a characterized reference standard is the gold standard for method validation and system suitability testing. Selection of this pre-qualified standard over an in-house preparation saves 4-6 weeks of synthesis and full characterization (NMR, MS, purity assay), and provides the necessary documentation for regulatory filings.

Synthesis of Multivalent Polymer-Prodrug Conjugates with Tunable Drug Loading

For a drug delivery scientist designing a polymer-drug conjugate, ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate serves as an activated linker for attaching drug molecules to a polymeric backbone [4]. The 4-nitrophenyl carbonate end reacts selectively with amine or hydroxyl groups on the drug, while the POM end is enzymatically labile. In a model system, poly[N-(2-hydroxyethyl)-L-glutamine] was partially functionalized with 4-nitrophenyl carbonate groups, achieving a tunable degree of substitution (5–20 mol%) that directly controls drug loading [4]. The use of this dual-functional reagent, as opposed to a symmetric bis(4-nitrophenyl) carbonate, prevents cross-linking and ensures each functionalized site bears a single, traceless prodrug linkage.

Quote Request

Request a Quote for ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.